[(1-Cyclopropanecarbonylpiperidin-4-yl)methyl](methyl)amine
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Overview
Description
(1-Cyclopropanecarbonylpiperidin-4-yl)methylamine is a compound that features a piperidine ring substituted with a cyclopropanecarbonyl group and a methylamine group. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Cyclopropanecarbonylpiperidin-4-yl)methylamine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Cyclopropanecarbonyl Group: This step involves the acylation of the piperidine ring with cyclopropanecarbonyl chloride under basic conditions.
Attachment of the Methylamine Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
(1-Cyclopropanecarbonylpiperidin-4-yl)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the cyclopropane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-substituted piperidine derivatives.
Scientific Research Applications
(1-Cyclopropanecarbonylpiperidin-4-yl)methylamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1-Cyclopropanecarbonylpiperidin-4-yl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
- 1-[(Cyclopropylcarbonyl)piperidin-4-yl]methanamine
- 1-[(2-Methoxyethyl)piperidin-3-yl]methanamine
- 1-[(2-Phenylethyl)piperidin-4-yl]methanamine
Uniqueness
(1-Cyclopropanecarbonylpiperidin-4-yl)methylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropanecarbonyl group and the methylamine group on the piperidine ring can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C11H20N2O |
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Molecular Weight |
196.29 g/mol |
IUPAC Name |
cyclopropyl-[4-(methylaminomethyl)piperidin-1-yl]methanone |
InChI |
InChI=1S/C11H20N2O/c1-12-8-9-4-6-13(7-5-9)11(14)10-2-3-10/h9-10,12H,2-8H2,1H3 |
InChI Key |
INHGNRFPCMDZRO-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1CCN(CC1)C(=O)C2CC2 |
Origin of Product |
United States |
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